molecular formula C12H9FO2S B14770610 4-Fluoro-3-(methylthio)-1-naphthoic acid

4-Fluoro-3-(methylthio)-1-naphthoic acid

Cat. No.: B14770610
M. Wt: 236.26 g/mol
InChI Key: AKVQVRFIUMUHHU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylthio)-1-naphthoic acid (CAS 2807455-60-1) is a high-purity naphthalene-based building block engineered for advanced research and development in medicinal chemistry and materials science. This compound features a carboxylic acid functional group, which serves as a versatile handle for synthetic derivatization, particularly in the construction of complex molecular architectures through amide coupling and other conjugation techniques. The strategic introduction of fluorine and methylthio (-SMe) substituents on the naphthalene ring system significantly modulates the compound's electronic properties, making it a valuable scaffold for the synthesis of specialized chemicals. While direct studies on this exact molecule are limited, its structure aligns with naphthalene derivatives that are integral in developing compounds with notable photophysical properties, such as those used in fluorescent dyes and molecular sensors . The extended π-conjugated system of the naphthalene core, when combined with electron-donating and withdrawing groups, can facilitate intramolecular charge transfer, leading to desirable optical characteristics for applications in organic electronics and bio-imaging . Furthermore, analogous naphtho-fused heterocyclic systems have demonstrated a range of compelling biological activities in scientific literature, including antimicrobial and potential anticancer properties, often attributed to their ability to interact with cellular redox signaling pathways . Researchers can leverage this building block to explore structure-activity relationships or to create novel functional materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9FO2S

Molecular Weight

236.26 g/mol

IUPAC Name

4-fluoro-3-methylsulfanylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9FO2S/c1-16-10-6-9(12(14)15)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3,(H,14,15)

InChI Key

AKVQVRFIUMUHHU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2C(=C1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methylthio)-1-naphthoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom and the methylthio group onto the naphthalene ring through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-(methylthio)-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(methylthio)-1-naphthoic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 4-fluoro-3-(methylthio)-1-naphthoic acid with related compounds is presented below, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-F, 3-SCH₃, 1-COOH C₁₂H₉FO₂S 248.26* Potential catalyst, antimicrobial agent, or corrosion inhibitor (inferred)
4-Fluoro-1-naphthoic acid 4-F, 1-COOH C₁₁H₇FO₂ 190.17 Used in metal-organic frameworks (MOFs), photochemical studies
4-Chloro-1-naphthoic acid 4-Cl, 1-COOH C₁₁H₇ClO₂ 206.63 Intermediate in agrochemical synthesis
Methyl 4-fluoro-1-naphthoate 4-F, 1-COOCH₃ C₁₂H₉FO₂ 204.20 Ester form with enhanced lipophilicity; used in organic synthesis
1-Naphthoic acid 1-COOH C₁₁H₈O₂ 172.18 Corrosion inhibitor, ligand for metal complexes

*Calculated molecular weight based on formula.

Substituent Effects

  • Fluorine vs. Chlorine : The 4-fluoro substituent (electron-withdrawing) increases acidity compared to 4-chloro derivatives, enhancing solubility in polar solvents. Chlorine, being bulkier, may improve thermal stability in polymeric composites .
  • Esterification : Methyl ester derivatives (e.g., Methyl 4-fluoro-1-naphthoate) exhibit reduced acidity and higher volatility, favoring applications in gas-phase reactions or as plasticizers .

Degradation and Environmental Impact

  • Anaerobic Degradation : 1-Naphthoic acid derivatives are metabolized via fumarate addition and beta-oxidation pathways in microorganisms. The methylthio group may slow degradation due to sulfur’s recalcitrance, contrasting with faster degradation of unsubstituted analogs .

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